molecular formula C4H5NO2S B1330260 Thiomorpholine-3,5-dione CAS No. 80023-40-1

Thiomorpholine-3,5-dione

Cat. No.: B1330260
CAS No.: 80023-40-1
M. Wt: 131.16 g/mol
InChI Key: GVJBLPOCCUVISD-UHFFFAOYSA-N
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Description

Thiomorpholine-3,5-dione is a chemical compound with the molecular formula C4H5NO2S and a molecular weight of 131.16 . It is also known by its IUPAC name, 3,5-thiomorpholinedione .


Synthesis Analysis

A series of new N-aryl-substituted thiomorpholine-3,5-diones were synthesized . The synthesis involved the use of X-ray crystallography to establish the crystal structures of seven compounds . Stable diastereomers at room temperature were detected for (2-phenyl)-substituted derivatives using 1H NMR .


Molecular Structure Analysis

The molecular structure of this compound was established based on X-ray crystallography . The structure showed an “envelope” configuration with the sulfur atom above the plane containing the imide function and two CH2 groups .


Chemical Reactions Analysis

The key step in the chemical reaction of this compound was the photochemical thiol–ene reaction of cysteamine hydrochloride and vinyl chloride as low-cost starting materials . This reaction led to the corresponding half-mustard intermediate in quantitative yield .


Physical and Chemical Properties Analysis

This compound is a powder with a melting point of 118-120°C .

Scientific Research Applications

Synthesis and Stereochemistry

Thiomorpholine-3,5-dione derivatives have been extensively studied for their synthesis and dynamic stereochemistry. For instance, N-aryl-substituted thiomorpholine-3,5-diones have been synthesized with their crystal structures established using X-ray crystallography. The dynamic stereochemistry of these compounds has also been explored through various methods such as 1H NMR and quantum chemical calculations, demonstrating the presence of stable diastereomers at room temperature (Szawkało et al., 2015).

Cycloaddition Reactions

This compound derivatives have been utilized in cycloaddition reactions, which are crucial in organic synthesis. For example, base-mediated [3 + 3] cycloaddition reactions involving aza-oxyallyl cations and 1,4-dithiane-2,5-diols have been achieved under mild conditions, leading to efficient preparation of thiomorpholin-3-one derivatives. These reactions showcase broad substrate scope and short reaction times, and the products can be converted into other useful heterocyclic compounds (Xie et al., 2020).

Synthesis of Novel Compounds

Research has focused on preparing novel compounds involving thiomorpholine structures. For example, the preparation of bridged bicyclic thiomorpholines as potentially useful building blocks in medicinal chemistry has been documented. These heterocycles were synthesized from inexpensive starting materials, indicating their potential for widespread application in various fields (Walker & Rogier, 2013).

Antimicrobial Activity

Research has also been conducted on the synthesis of thiomorpholine derivatives for potential antimicrobial applications. For instance, the preparation of thiomorpholine derivatives by nucleophilic substitution reaction and their evaluation for antimicrobial activity highlights the potential of these compounds in combating microbial resistance (Kardile & Kalyane, 2010).

Biodegradable Materials

This compound derivatives have been highlighted for their role in the preparation of biodegradable materials. These derivatives have been synthesized and copolymerized, showing potential applications in the medical field, particularly in drug delivery and gene carriers (Yu, 2015).

Mechanism of Action

The mechanism of action of Thiomorpholine-3,5-dione involves the dynamic stereochemistry of compound 36, which was studied with variable-temperature 1H NMR . The mechanism of diastereomers interconversion was proposed based on quantum chemical calculations .

Safety and Hazards

Thiomorpholine-3,5-dione is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is a combustible liquid that causes severe skin burns and eye damage, and may cause respiratory irritation .

Properties

IUPAC Name

thiomorpholine-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NO2S/c6-3-1-8-2-4(7)5-3/h1-2H2,(H,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVJBLPOCCUVISD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(=O)CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30284179
Record name thiomorpholine-3,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30284179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80023-40-1
Record name 3,5-Thiomorpholinedione
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36137
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name thiomorpholine-3,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30284179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of the [3+3] cycloaddition reaction in synthesizing thiomorpholine-3,5-dione derivatives?

A1: The [3+3] cycloaddition reaction offers a novel and efficient pathway for constructing this compound derivatives from readily available starting materials. [] This approach bypasses the need for multi-step syntheses and harsh reaction conditions, representing a significant advancement in the field. [] Researchers can now access these valuable compounds more readily, facilitating further exploration of their properties and applications.

Q2: How can the synthesized this compound derivatives be further modified?

A2: The research highlights the versatility of this compound derivatives as building blocks for more complex structures. [] For instance, they can be readily converted into 2H-1,4-thiazin-3(4H)-ones and other valuable heterocyclic compounds. [] This flexibility allows for the creation of diverse chemical libraries, expanding the potential applications of these compounds in medicinal chemistry and materials science.

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